5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-7-13(17)16-12(14-9)8-11(15-16)10-5-3-2-4-6-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPHBKOHUMAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization. One common method includes the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Biological Activities
Research indicates that 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol exhibits a range of biological activities:
Antimycobacterial Activity
This compound has been identified as a potent inhibitor of mycobacterial ATP synthase, making it a candidate for treating Mycobacterium tuberculosis . Structure–activity relationship studies have shown that modifications can enhance its efficacy against M.tb growth both in vitro and in vivo .
Anticancer Activity
Preliminary studies demonstrate that this compound inhibits tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. The compound exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated efficacy against various bacterial strains, indicating broader antimicrobial potential .
Structure–Activity Relationship Studies
Recent studies have focused on the structure–activity relationships of various pyrazolo[1,5-a]pyrimidine derivatives. Modifications to the core structure can significantly influence biological activity:
- Substituent Variations : The introduction of different substituents at specific positions on the pyrazolo or pyrimidine rings can enhance potency against specific targets, such as mycobacterial ATP synthase or cancer cell lines .
- Functional Group Influence : The presence of functional groups like hydroxyl or methyl groups plays a crucial role in determining the compound's reactivity and interaction with biological targets .
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the context of anticancer research, it may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Core Heterocycle Variations
- Triazolo[1,5-a]pyrimidines :
- 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4a) : Exhibits a triazole core instead of pyrazole, with a melting point of 287°C. The hydroxyl proton appears at 8.04 ppm in ¹H NMR, indicating a less acidic environment compared to pyrazolo derivatives .
- 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b) : Substitution with CF₃ lowers the melting point to 263°C and shifts the hydroxyl signal to 6.14 ppm, highlighting electronic effects of substituents .
Substituent Modifications
- Position 7 Substitutions :
- Morpholine/Piperazinyl Groups :
- 5-Isopropyl-2-methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine () introduces a piperazinyl group, a common pharmacophore in kinase inhibitors .
- Chloromethyl Group :
5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol () has a reactive chloromethyl substituent (MW: 197.62), enabling further alkylation or cross-coupling reactions .
Position 5 Substitutions :
Spectroscopic and Physical Properties
- ¹H NMR Shifts :
- Melting Points :
- Pyrazolo derivatives with hydroxyl groups (e.g., 4g) generally exhibit higher melting points (>250°C) compared to alkoxy or morpholine-substituted analogs (<200°C) .
Biological Activity
5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol is a notable compound within the pyrazolo[1,5-a]pyrimidine family, recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique fused ring system comprising both pyrazole and pyrimidine components. Its molecular formula is with a CAS number of 90019-55-9. The structural formula is represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic activity against various cancer cell lines. For instance, in a study involving multiple cell lines, compounds derived from this scaffold exhibited a mean growth inhibition (GI%) of 43.9% across 56 tested lines .
Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and TRKA. This inhibition leads to cell cycle arrest in the G0–G1 phase, as evidenced by flow cytometry analyses that showed a marked increase in cell populations at this stage following treatment .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A focused library of analogues was synthesized to explore structure–activity relationships (SAR). The most promising derivatives showed low cytotoxicity while maintaining significant activity against Mycobacterium tuberculosis (Mtb) .
Key Findings :
- Minimum inhibitory concentrations (MICs) were determined, revealing effective compounds with low MIC values against Mtb strains.
- The mechanism of action did not involve traditional targets such as cell-wall biosynthesis or iron uptake pathways, suggesting alternative modes of action against the bacteria .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a controlled experiment, derivatives of this compound were tested on RFX 393 cancer cells. The results indicated that treatment caused:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol?
- Methodology : The compound is synthesized via condensation reactions. For example, 5-amino-3-phenylpyrazole reacts with ethyl 2,4-dioxopentanoate in ethanol under reflux, followed by purification via silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane . The hydroxyl group at position 7 can be substituted via chlorination using phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane .
- Key Considerations : Monitor reaction progress using TLC and optimize solvent ratios for chromatography to isolate isomers (e.g., 5- vs. 7-carboxylate derivatives) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methyl, phenyl) and aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula and isotopic patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π–π stacking) .
Q. What crystallographic tools are used for structural refinement?
- Software : SHELXL refines X-ray data, handling hydrogen atom placement via difference Fourier maps and applying riding models for thermal parameters .
- Data Interpretation : Analyze dihedral angles between fused pyrazole-pyrimidine rings (typically <2°) and intermolecular interactions (e.g., centroid–centroid distances of ~3.4 Å for π–π contacts) .
Advanced Research Questions
Q. How do substituent modifications at position 7 influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 7 enhances metabolic stability and enzyme inhibition (e.g., COX-2, HMG-CoA reductase) .
- Chlorination : Substituting hydroxyl (-OH) with chlorine increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .
Q. How can data contradictions in crystallographic or biological studies be resolved?
- Crystallographic Discrepancies :
- Reproducibility : Verify solvent choice (e.g., cyclohexane vs. CH₂Cl₂) impacts crystal packing .
- Refinement Artifacts : Use SHELXL's restraints for disordered regions and validate via R-factor convergence (<0.05) .
Q. What strategies optimize synthetic yields for scale-up?
- Reaction Engineering :
- Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 3 hours to 30 minutes) .
- Catalysis : Palladium-mediated C–H arylation introduces aryl groups with high regioselectivity .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Studies :
- Docking Simulations : Pyrazolo[1,5-a]pyrimidine scaffolds mimic purine bases, competitively inhibiting kinases (e.g., B-Raf) .
- Biophysical Assays : Surface plasmon resonance (SPR) measures binding affinity to receptors (e.g., CRF1 antagonists with KD < 100 nM) .
Q. What are the challenges in characterizing polymorphic forms?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
